A Comprehensive Technical Guide to the Physicochemical Properties of Substituted Diaryl Sulfides
A Comprehensive Technical Guide to the Physicochemical Properties of Substituted Diaryl Sulfides
Introduction: The Versatile Role of Diaryl Sulfides in Modern Chemistry
Substituted diaryl sulfides, characterized by a sulfur atom bridging two aryl rings, are a pivotal class of compounds in contemporary chemical and pharmaceutical sciences. Their structural motif is present in numerous natural products, medicinal agents, and functional materials.[1][2][3] The therapeutic potential of diaryl sulfides is vast, with applications in the treatment of HIV, breast cancer, inflammatory diseases, diabetes, and Alzheimer's disease.[2] The versatility of the diaryl sulfide scaffold stems from the ability of the sulfur atom to exist in various oxidation states (sulfide, sulfoxide, sulfone) and the profound influence of substituents on the aryl rings, which modulate the molecule's electronic, conformational, and ultimately, biological properties.[4][5][6]
This in-depth technical guide provides a comprehensive overview of the core physicochemical properties of substituted diaryl sulfides. It is designed for researchers, scientists, and drug development professionals, offering field-proven insights into the synthesis, characterization, and application of these remarkable compounds. We will delve into the causal relationships between molecular structure and function, supported by authoritative references and detailed experimental protocols.
I. Synthetic Strategies for Accessing Substituted Diaryl Sulfides
The construction of the C-S-C linkage in diaryl sulfides can be achieved through various synthetic methodologies, ranging from classical transition-metal-catalyzed cross-coupling reactions to more recent metal-free and photoredox-catalyzed approaches. The choice of synthetic route often depends on the desired substitution pattern, functional group tolerance, and scalability.
Transition-Metal-Catalyzed C-S Cross-Coupling Reactions
Copper and palladium-catalyzed cross-coupling reactions are among the most widely used methods for the synthesis of diaryl sulfides.[1][7][8] These reactions typically involve the coupling of an aryl halide or triflate with a thiophenol derivative.
A particularly mild and efficient protocol involves the in-situ formation of a highly reactive sulfenyl chloride from a thiol, which is then trapped by an arylzinc reagent.[1][9][10] This method demonstrates excellent functional group tolerance, accommodating sensitive N-heterocycles and various substituents on the aryl rings.[1][9][10]
Experimental Protocol: Synthesis of 4-Chlorophenyl(phenyl)sulfane [1][9]
-
Preparation of the Arylzinc Reagent: In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add magnesium turnings. Add a solution of bromobenzene in anhydrous tetrahydrofuran (THF) dropwise to initiate the Grignard reaction. After the formation of phenylmagnesium bromide, add a solution of zinc chloride in anhydrous THF dropwise at 0 °C. Stir the resulting mixture at room temperature for 1 hour to form phenylzinc bromide.
-
In-situ Generation of Sulfenyl Chloride: In a separate flame-dried flask under an inert atmosphere, dissolve 4-chlorobenzenethiol in anhydrous dichloromethane (DCM). Cool the solution to 0 °C and add N-chlorosuccinimide (NCS) portion-wise. Stir the reaction mixture at 0 °C for 30 minutes.
-
Coupling Reaction: To the freshly prepared sulfenyl chloride solution at 0 °C, add the previously prepared phenylzinc bromide solution dropwise. Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Work-up and Purification: Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a suitable eluent (e.g., hexanes or a mixture of ethyl acetate and hexanes) to afford the pure 4-chlorophenyl(phenyl)sulfane.
-
Characterization: Confirm the identity and purity of the product using ¹H NMR, ¹³C NMR, and mass spectrometry. For 4-chlorophenyl(phenyl)sulfane, the expected ¹H NMR signals would include multiplets in the aromatic region (δ 7.22–7.35 ppm), and the ¹³C NMR would show characteristic signals for the substituted and unsubstituted aromatic carbons.[1][9]
Emerging Synthetic Methodologies
Recent advancements have focused on developing more sustainable and efficient methods for diaryl sulfide synthesis. These include:
-
Metal-free C-H Thioarylation: Direct C-H functionalization of arenes with sulfoxides offers a direct and general route to diaryl sulfides, avoiding the need for pre-functionalized starting materials.[10]
-
Visible-Light-Induced Synthesis: Photoredox catalysis enables the synthesis of diaryl sulfides under mild, catalyst- and additive-free conditions, often using water as a solvent.[11][12]
-
Aryne Chemistry: Consecutive aryne reactions provide an efficient pathway to structurally diverse diaryl sulfides.[13]
II. Physicochemical Properties: The Interplay of Structure and Electronics
The physicochemical properties of substituted diaryl sulfides are intricately linked to the nature and position of the substituents on the aryl rings. These substituents exert both electronic and steric effects, which in turn influence the molecule's conformation, reactivity, and biological activity.
Electronic Effects of Substituents
Substituents can be broadly classified as electron-donating groups (EDGs) or electron-withdrawing groups (EWGs). The electronic nature of the substituent significantly impacts the electron density distribution within the molecule, particularly at the sulfur atom and the adjacent aromatic rings.
-
Electron-Donating Groups (e.g., -OCH₃, -CH₃, -N(CH₃)₂): EDGs increase the electron density on the aryl ring and the sulfur atom. This can enhance the nucleophilicity of the sulfur and influence the C-S bond strength. For example, in the synthesis of diaryl sulfides, electron-rich thiols can sometimes lead to the competitive formation of diaryl disulfides.
-
Electron-Withdrawing Groups (e.g., -NO₂, -CN, -Cl, -F): EWGs decrease the electron density on the aryl ring and the sulfur atom. This can make the aryl ring more susceptible to nucleophilic attack and can affect the overall stability and reactivity of the molecule. Halogenated diaryl sulfides, for instance, are well-tolerated in many synthetic procedures.[1]
Table 1: Representative ¹³C NMR Chemical Shifts (δ, ppm) for Substituted Diaryl Sulfides
| Compound | Ar-C-S (Substituted Ring) | Ar-C-S (Unsubstituted Ring) | Reference |
| 4-Chlorophenyl(phenyl)sulfane | 133.1 | 135.2 | [1][9] |
| (4-Methoxyphenyl)(phenyl)sulfane | 124.3 | 138.7 | [9] |
| 2,6-Dimethylphenyl(phenyl)sulfane | 130.6 | 138.1 | [1][9] |
| N,N-Dimethyl-4-(phenylthio)aniline | 117.6 | 140.3 | [14] |
Note: Chemical shifts are reported for the carbon atom directly attached to the sulfur atom.
The data in Table 1 illustrates the electronic influence of substituents. The electron-withdrawing chlorine atom in 4-chlorophenyl(phenyl)sulfane deshields the attached carbon, resulting in a downfield shift compared to the electron-donating methoxy group in (4-methoxyphenyl)(phenyl)sulfane.
Conformational Analysis
The three-dimensional structure of diaryl sulfides is largely dictated by the rotation around the C-S bonds. The preferred conformation is a balance between steric hindrance and electronic interactions. The C-S-C bond angle and the dihedral angles between the aryl rings are key conformational parameters.
Computational studies, often employing Density Functional Theory (DFT), are invaluable for exploring the conformational landscape of substituted diaryl sulfides.[4][15][16] These studies can predict the most stable conformers and the energy barriers for their interconversion. High-level DFT calculations on 4,4'-dibromodiphenyl disulfide revealed a preference for a conformer where the planes of the rings slide past each other during S-S bond rotation.[17]
III. Methodologies for Characterization
A combination of spectroscopic and analytical techniques is employed to elucidate the structure and properties of substituted diaryl sulfides.
Spectroscopic Techniques
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are the most powerful tools for the structural characterization of diaryl sulfides.[1][9][14][18][19][20] The chemical shifts and coupling patterns of the aromatic protons and carbons provide detailed information about the substitution pattern and the electronic environment of the molecule.
-
Mass Spectrometry (MS): MS is used to determine the molecular weight and fragmentation pattern of the compounds, confirming their identity.[19]
-
Infrared (IR) Spectroscopy: IR spectroscopy can identify the presence of specific functional groups within the molecule.[9][19]
-
UV-Vis Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within the molecule and can be influenced by the substituents on the aryl rings.[11][12][21][22]
X-ray Crystallography
Single-crystal X-ray crystallography provides unambiguous determination of the three-dimensional molecular structure in the solid state, including bond lengths, bond angles, and dihedral angles.[23][24] This technique is crucial for validating computational models of molecular conformation.
IV. Applications in Drug Development and Materials Science
The tunable physicochemical properties of substituted diaryl sulfides make them attractive scaffolds for a wide range of applications.
Medicinal Chemistry
-
Anticancer Agents: Many diaryl sulfide derivatives have demonstrated potent anticancer activity.[1][9][25] For example, certain diaryl sulfide analogues of combretastatin A-4 have shown selective inhibition of breast cancer cell proliferation.[1][9] The 3,4,5-trimethoxyphenyl motif is a privileged scaffold often found in anticancer compounds that target microtubules.[1][9]
-
Antiviral Agents: Diaryl sulfides have also been investigated for their antiviral properties, including activity against the human immunodeficiency virus (HIV).[2][26] Diallyl trisulfide, a related organosulfur compound, has shown antiviral activity against the H9N2 avian influenza virus.[27]
-
Enzyme Inhibitors: The diaryl sulfide scaffold can be designed to interact with the active sites of various enzymes, leading to their inhibition.
Materials Science
The electronic properties of substituted diaryl sulfides make them interesting candidates for applications in materials science, such as:
-
Corrosion Inhibitors: Diaryl sulfide derivatives have been computationally assessed as potential corrosion inhibitors for mild steel in acidic media.[4] Their ability to adsorb onto the metal surface can protect it from corrosion.
-
Organic Electronics: The tunable electronic properties of diaryl sulfides suggest their potential use in organic electronic devices, although this is a less explored area compared to their medicinal applications.
V. Conclusion and Future Outlook
Substituted diaryl sulfides are a class of molecules with a rich and diverse chemistry. The ability to fine-tune their physicochemical properties through the judicious choice of substituents has established them as a cornerstone in drug discovery and has opened avenues for their use in materials science. Future research in this area will likely focus on the development of even more efficient and sustainable synthetic methods, a deeper understanding of their mechanism of action in biological systems, and the exploration of novel applications in areas such as catalysis and organic electronics. The continued interplay between synthesis, characterization, and computational modeling will undoubtedly unlock the full potential of this versatile molecular scaffold.
References
-
Yonova, I. M., Osborne, C. A., Morrissette, N. S., & Jarvo, E. R. (2014). Diaryl and Heteroaryl Sulfides: Synthesis via Sulfenyl Chlorides and Evaluation as Selective Anti-Breast-Cancer Agents. The Journal of Organic Chemistry, 79(5), 2094–2105. [Link]
-
Yonova, I. M., Osborne, C. A., Morrissette, N. S., & Jarvo, E. R. (2014). Diaryl and Heteroaryl Sulfides: Synthesis via Sulfenyl Chlorides and Evaluation as Selective Anti-Breast-Cancer Agents. eScholarship, University of California. [Link]
-
Kim, S., & Lee, P. H. (2018). Diverse diaryl sulfide synthesis through consecutive aryne reactions. Organic & Biomolecular Chemistry, 16(30), 5464–5468. [Link]
-
Yonova, I. M., Osborne, C. A., Morrissette, N. S., & Jarvo, E. R. (2014). Diaryl and Heteroaryl Sulfides: Synthesis via Sulfenyl Chlorides and Evaluation as Selective Anti-Breast-Cancer Agents. The Journal of Organic Chemistry, 79(5), 2094–2105. [Link]
-
El-Shamy, O. A., El-Faham, A., & El-Hendawy, M. M. (2021). Diaryl Sulfide Derivatives as Potential Iron Corrosion Inhibitors: A Computational Study. Molecules, 26(20), 6312. [Link]
-
dos Santos, E. A., Bai, R., de Lima, D. P., & Hamel, E. (2013). Synthesis and evaluation of diaryl sulfides and diaryl selenide compounds for antitubulin and cytotoxic activity. Bioorganic & Medicinal Chemistry, 21(12), 3465–3474. [Link]
-
Yonova, I. M., Osborne, C. A., Morrissette, N. S., & Jarvo, E. R. (2014). Diaryl and Heteroaryl Sulfides: Synthesis via Sulfenyl Chlorides and Evaluation as Selective Anti-Breast-Cancer Agents. The Journal of Organic Chemistry. [Link]
-
Chowdhury, S., & Pate, B. H. (2021). Exploring the conformational landscape, hydrogen bonding, and internal dynamics in the diallyl ether and diallyl sulfide monohydrates. YorkSpace. [Link]
-
Yu, S.-Q., Liu, N., Liu, M.-G., & Wang, L. (2020). Synthesis of diaryl sulfides based on copper-doped OMS-2. Journal of Chemical Research, 44(11-12), 701–706. [Link]
-
Wang, C., Li, Y., Zhang, M., & Wu, J. (2017). Transition-Metal-Free C–S Bond Formation: Synthesis of Polysubstituted Diaryl Sulfides and α-Thioarylcarbonyl Compounds. The Journal of Organic Chemistry, 82(22), 11947–11955. [Link]
-
Amin, H. I. M., Di Terlizzi, L., Milanese, C., Protti, S., & Fagnoni, M. (2021). “On Water” Photochemistry: Visible‐Light‐Induced Synthesis of Diaryl Sulfides by Nitrogen Extrusion. Chemistry – A European Journal, 27(47), 12154–12158. [Link]
-
Zeng, Y., Li, Y., Chen, J., Liu, J., & Zhang, G. (2017). Antiviral activity of diallyl trisulfide against H9N2 avian influenza virus infection in vitro and in vivo. BMC Veterinary Research, 13(1), 173. [Link]
-
Jabłoński, M., & Palusiak, M. (2021). Conformational analysis of 4,4'-dibromodiphenyl disulfide. Structural Chemistry, 32(6), 2215–2223. [Link]
-
Ghorbani-Choghamarani, A., & Norouzi, M. (2020). Synthesis of Sulfides Using Aryl Halides and S8 in the Presence of CuFe2O4 Magnetic Catalyst. Nanomaterials Chemistry. [Link]
-
Enjo, N., Lu, R., & Miyakoshi, T. (2013). Synthesis of Asymmetric Diaryl Sulfides by SNAr Reaction of Substituted Nitrobenzene with Aryl Disulfides. Current Organic Synthesis, 10(6), 961–968. [Link]
-
Amin, H. I. M., Di Terlizzi, L., Milanese, C., Protti, S., & Fagnoni, M. (2021). “On Water” Photochemistry: Visible‐Light‐Induced Synthesis of Diaryl Sulfides by Nitrogen Extrusion. Chemistry – A European Journal. [Link]
-
Chen, Y., Zhang, Y., & Wang, Y. (2020). Methods, Syntheses and Characterization of Diaryl, Aryl Benzyl, and Dibenzyl Sulfides. Journal of Chemical Crystallography, 50(4), 365–376. [Link]
-
Feng, Y., & Hartwig, J. F. (2014). Sulfur Containing Scaffolds in Drugs: Synthesis and Application in Medicinal Chemistry. Current Topics in Medicinal Chemistry, 14(9), 1109–1126. [Link]
-
Ghorbani-Choghamarani, A., & Norouzi, M. (2020). Magnetic Nanoparticles Immobilized Copper(I) Complex: A Novel and Highly Active Catalyst for S-Arylation of Heterocycles. ResearchGate. [Link]
-
McMahon, J. B., Gulakowski, R. J., Weislow, O. W., Schultz, R. J., Boyd, M. R., & Clanton, D. J. (1993). Diarylsulfones, a new chemical class of nonnucleoside antiviral inhibitors of human immunodeficiency virus type 1 reverse transcriptase. Antimicrobial Agents and Chemotherapy, 37(4), 754–760. [Link]
-
Wang, Y., Li, H., & Wu, J. (2022). Homocouplings of Sodium Arenesulfinates: Selective Access to Symmetric Diaryl Sulfides and Diaryl Disulfides. Molecules, 27(19), 6232. [Link]
-
Feng, Y., & Hartwig, J. F. (2014). Sulfur Containing Scaffolds in Drugs: Synthesis and Application in Medicinal Chemistry. Current Topics in Medicinal Chemistry, 14(9), 1109–1126. [Link]
-
Wang, Y., Li, H., & Wu, J. (2023). Synthesis of Asymmetric Diaryl Sulfides via HI-Mediated C(sp2)-H Sulfenylation of Arenes with Sodium Sulfinates. The Journal of Organic Chemistry, 88(8), 4955–4964. [Link]
-
Li, Y., Li, H., & Wu, J. (2022). Efficient Construction of Symmetrical Diaryl Sulfides via a Supported Pd Nanocatalyst-Catalyzed C-S Coupling Reaction. International Journal of Molecular Sciences, 23(24), 15598. [Link]
-
Procter, D. J., & Pulis, A. P. (2018). Unexpected Z-stereoselectivity in the Ramberg-Bäcklund reaction of diarylsulfones leading to cis-stilbenes: the effect of aryl substituents and application in the synthesis of the integrastatin nucleus. Organic Chemistry Portal. [Link]
-
Wang, Y., Li, H., & Wu, J. (2022). Synthesis of symmetric diaryl disulfides using odorless and easily available phenyl dimethylcarbamodithioates as organosulfur sources. Phosphorus, Sulfur, and Silicon and the Related Elements, 198(3), 231–236. [Link]
-
Ma, T. S., & Tien, J. M. (1953). Some Basically Substituted Diaryl Sulfides and Sulfones. Journal of the American Chemical Society, 75(23), 5801–5803. [Link]
-
Cozzi, F., & Ponzini, F. (2001). Enantioselective oxidation of sulfides catalyzed by titanium complexes of 1,2-diarylethane-1,2-diols: Effect of the aryl substitution. Tetrahedron: Asymmetry, 12(15), 2179–2184. [Link]
-
Wang, L., Zhang, Y., & Wang, Y. (2018). Visible-Light Photocatalysis of Aerobic Oxidation of Sulfides to Sulfoxides with Perylene Diimide Photocatalyst. The Royal Society of Chemistry. [Link]
-
Pathak, S. K., et al. (2017). Synthesis, conformational analysis and biological activity of xylopyranosyl sulfur-containing glycosides: dependence of sulfur atom configuration. Scientific Reports, 7(1), 2824. [Link]
-
Das, A., Maity, M., Ranu, B. C., & Maiti, S. (2018). Synthesis of aryl sulfides via radical–radical cross coupling of electron-rich arenes using visible light photoredox catalysis. Beilstein Journal of Organic Chemistry, 14, 2473–2479. [Link]
-
Panda, A., & Mugesh, G. (2010). Formation of diaryl sulfides and sulfoxides: Synthesis, characterization and structure activity correlation studies. Phosphorus, Sulfur, and Silicon and the Related Elements, 185(5), 1033–1044. [Link]
-
Lekakou, C., et al. (2024). DFT Simulations Investigating the Trapping of Sulfides by 1T-LixMoS2 and 1T-LixMoS2/Graphene Hybrid Cathodes in Li-S Batteries. Batteries, 10(4), 119. [Link]
-
Aitken, R. A., & Slawin, A. M. Z. (2018). X-Ray Structures of Some Heterocyclic Sulfones. Molbank, 2018(4), M1011. [Link]
-
Galezowski, M., & Zborowski, K. (2022). Benchmark of density functional theory methods for the study of organic polysulfides. Journal of Computational Chemistry, 43(32), 2131–2138. [Link]
-
Peng, J., et al. (2021). Sulfurane [S(IV)]-mediated fusion of benzynes leads to helical dibenzofurans. Nature Communications, 12(1), 639. [Link]
-
da Silva, J. P., et al. (2015). Dipolar vinyl sulfur fluorescent dyes. Synthesis and photophysics of sulfide, sulfoxide and sulfone based D–π–A compounds. New Journal of Chemistry, 39(2), 1124–1134. [Link]
-
Ali, M. A., et al. (2021). Synthesis, characterization, DFT, and TD-DFT studies of (E)-5-((4,6-dichloro-1,3,5-triazin-2-yl)amino)-4-hydroxy-3-(phenyldiazenyl)naphthalene-2,7-diylbis(hydrogen sulfite). Journal of Molecular Structure, 1230, 129883. [Link]
-
Amin, H. I. M., et al. (2021). Synthesis of aryl sulfides via visible-light induced solventylation in diarylazo sulfides. Chemical Communications, 57(8), 1012–1015. [Link]
-
Thomas, A., et al. (2018). Understanding the planar conformations in diarylsubstituted heteroarenes: structural and theoretical insights. CrystEngComm, 20(24), 3323–3330. [Link]
Sources
- 1. Diaryl and Heteroaryl Sulfides: Synthesis via Sulfenyl Chlorides and Evaluation as Selective Anti-Breast-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nanomaterchem.com [nanomaterchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Diaryl Sulfide Derivatives as Potential Iron Corrosion Inhibitors: A Computational Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Unexpected Z-stereoselectivity in the Ramberg-Bäcklund reaction of diarylsulfones leading to cis-stilbenes: the effect of aryl substituents and application in the synthesis of the integrastatin nucleus [organic-chemistry.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. scispace.com [scispace.com]
- 8. Sulfur Containing Scaffolds in Drugs: Synthesis and Application in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Diverse diaryl sulfide synthesis through consecutive aryne reactions - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. yorkspace.library.yorku.ca [yorkspace.library.yorku.ca]
- 16. Benchmark of density functional theory methods for the study of organic polysulfides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Efficient Construction of Symmetrical Diaryl Sulfides via a Supported Pd Nanocatalyst-Catalyzed C-S Coupling Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 21. rsc.org [rsc.org]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. BJOC - Synthesis of aryl sulfides via radical–radical cross coupling of electron-rich arenes using visible light photoredox catalysis [beilstein-journals.org]
- 25. researchgate.net [researchgate.net]
- 26. Diarylsulfones, a new chemical class of nonnucleoside antiviral inhibitors of human immunodeficiency virus type 1 reverse transcriptase - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Antiviral activity of diallyl trisulfide against H9N2 avian influenza virus infection in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
